Product packaging for CHEMBRDG-BB 5378432(Cat. No.:)

CHEMBRDG-BB 5378432

Cat. No.: B4756259
M. Wt: 254.31 g/mol
InChI Key: BHYUBYSOQLBDOH-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of the Biological Pathway or Disease Area Under Investigation

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell proliferation, survival, and differentiation. In certain NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of the receptor, driving uncontrolled tumor growth. This makes the EGFR signaling pathway a critical therapeutic target in these patients.

Identification of Unmet Needs and Therapeutic Gaps

The initial development of EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib, represented a major breakthrough for patients with EGFR-mutant NSCLC, leading to significant tumor responses. However, a major clinical challenge emerged: the development of acquired resistance. The majority of patients who initially respond to these first-generation EGFR inhibitors eventually develop resistance, leading to disease progression. nih.gov A primary mechanism of this acquired resistance is a secondary mutation in the EGFR gene, most commonly the T790M mutation. nih.govacs.org This "gatekeeper" mutation alters the ATP binding pocket of the EGFR kinase domain, reducing the efficacy of first-generation inhibitors while preserving the enzyme's cancer-driving activity. acs.org This created a significant unmet need for therapies that could effectively target the T790M resistance mutation. kcl.ac.uk

Current Pharmacological Approaches and Their Limitations

First-generation EGFR TKIs, like gefitinib and erlotinib, are reversible inhibitors that compete with ATP in the kinase domain of EGFR. While effective against the initial activating mutations, their efficacy is severely diminished in the presence of the T790M mutation. acs.org

Second-generation EGFR inhibitors, such as afatinib (B358) and dacomitinib, were developed to be more potent and to bind irreversibly to EGFR. amegroups.orgaacrjournals.org They form a covalent bond with a cysteine residue (Cys797) in the ATP binding site. amegroups.org While they showed some activity against the T790M mutation in preclinical models, their clinical efficacy in this setting was modest. nih.govamegroups.org A significant limitation of these second-generation inhibitors is their lack of selectivity for mutant EGFR over wild-type (WT) EGFR. nih.gov This inhibition of WT EGFR in healthy tissues, such as the skin and gastrointestinal tract, leads to dose-limiting toxicities, including rash and diarrhea, which can complicate treatment. nih.gov

Role of Small Molecules in Modulating the Biological System of Interest

Small molecules are low molecular weight organic compounds that can enter cells easily and modulate the function of intracellular proteins. In the context of the EGFR signaling pathway, small molecule inhibitors have been instrumental. The acrylamide (B121943) group present in many irreversible inhibitors acts as a Michael acceptor, enabling the formation of a covalent bond with the Cys797 residue in the EGFR active site. acs.orgacs.org This irreversible binding can lead to a more sustained and potent inhibition of the target kinase. The development of CHEMBRDG-BB 5378432 (Rociletinib) was based on the principle of designing a covalent inhibitor that could selectively target mutant forms of EGFR, including the T790M variant, while sparing the wild-type receptor to minimize toxicity. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O2S B4756259 CHEMBRDG-BB 5378432

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYUBYSOQLBDOH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Strategic Optimization of the Chemical Compound Chembrdg Bb 5378432

Analog Generation and Strategic Design

Combinatorial Synthesis Methodologies for Derivative Libraries

The generation of diverse libraries of compounds is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). For derivatives of 2-aminothiophenes, including CHEMBRDG-BB 5378432, the Gewald multicomponent reaction is a particularly powerful and widely employed synthetic strategy. ijprajournal.com This one-pot synthesis is highly efficient for creating a variety of substituted 2-aminothiophenes from readily available starting materials. semanticscholar.org

The Gewald reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound (such as a cyanoacetate (B8463686) derivative), and elemental sulfur in the presence of a basic catalyst. ias.ac.in The versatility of this reaction allows for the introduction of a wide range of substituents at various positions of the thiophene (B33073) ring by simply changing the initial reactants. This adaptability is ideal for combinatorial synthesis, where numerous analogs can be produced in parallel to build extensive derivative libraries for biological screening. nih.gov

For instance, by varying the ketone and the cyanoacetate ester, a diverse set of 2-aminothiophene-3-carboxylate derivatives can be synthesized. The general synthetic scheme is presented below:

Table 1: Representative Reactants for Combinatorial Synthesis via Gewald Reaction

Ketone/Aldehyde Active Methylene Compound Resulting Substituent Pattern
4-MethylacetophenonePropyl cyanoacetate4-(4-methylphenyl), 3-(propoxycarbonyl)
AcetoneEthyl cyanoacetate4-methyl, 3-(ethoxycarbonyl)
CyclohexanoneMalononitrile4,5-cyclohexa, 3-cyano
PhenylacetaldehydeMethyl cyanoacetate4-phenyl, 3-(methoxycarbonyl)

This combinatorial approach facilitates the rapid generation of compounds with varied electronic and steric properties, which is crucial for the subsequent optimization of biological activity.

Iterative Optimization Strategies for Enhanced Biological Activity

Once a hit compound like this compound is identified from a screening campaign, iterative optimization strategies are employed to enhance its desired biological activity and drug-like properties. This process involves the systematic modification of the compound's structure and the evaluation of the resulting analogs. The goal is to develop a comprehensive understanding of the structure-activity relationship (SAR), which guides the design of more potent and selective molecules. researchgate.net

For the 2-aminothiophene scaffold, medicinal chemistry campaigns have explored modifications at several key positions. The amino group at the C2 position, the carboxylate group at the C3 position, and the substituent at the C4 position are common points of diversification.

For example, studies on similar 2-aminothiophene derivatives have shown that the nature of the ester group at the C3 position can significantly influence biological activity. Furthermore, the substituent at the C4 position plays a critical role in the molecule's interaction with its biological target.

A hypothetical iterative optimization process starting from a lead compound could involve the following steps:

Modification of the C3-Ester Group: The initial propyl ester could be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket.

Modification of the C4-Aryl Substituent: The 4-methylphenyl group could be substituted with other groups (e.g., halogens, methoxy (B1213986) groups) to alter the electronic properties and steric bulk.

Derivatization of the C2-Amino Group: The free amino group can be acylated or converted to other functional groups to explore additional interactions with the target.

The following table illustrates hypothetical data from such an iterative optimization study, showcasing how systematic modifications can lead to improved biological activity.

Table 2: Iterative Optimization and Structure-Activity Relationship (SAR) of 2-Aminothiophene Derivatives

Compound C3-Substituent C4-Substituent C2-Substituent Relative Biological Activity (IC₅₀, µM)
Lead Compound-CO₂Propyl4-methylphenyl-NH₂10.5
Analog 1-CO₂Ethyl4-methylphenyl-NH₂8.2
Analog 2-CO₂Methyl4-methylphenyl-NH₂9.1
Analog 3-CO₂Propyl4-chlorophenyl-NH₂5.3
Analog 4-CO₂Propyl4-methoxyphenyl-NH₂7.8
Analog 5-CO₂Propyl4-methylphenyl-NH-Acetyl15.2
Optimized Lead-CO₂Ethyl4-chlorophenyl-NH₂2.1

Note: The data in this table is illustrative and intended to represent a typical SAR study.

These iterative cycles of design, synthesis, and testing are fundamental to the process of transforming a preliminary hit compound into a viable drug candidate. The insights gained from these studies on the 2-aminothiophene scaffold continue to drive the development of new therapeutics. mdpi.com

Elucidation of Molecular Mechanism of Action and Target Interaction

Biochemical Characterization of Compound-Target Binding

A thorough understanding of how CHEMBRDG-BB 5378432 interacts with its molecular target(s) is fundamental. This would typically involve a series of biochemical assays to quantify the binding affinity, determine the mode of action, and understand its influence on molecular interactions.

Enzyme Kinetic Analysis and Inhibition Mechanisms

Should the primary target of this compound be an enzyme, detailed kinetic studies would be necessary to elucidate its inhibitory mechanism. These analyses would determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. Key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50) would be determined to quantify its potency.

Hypothetical Enzyme Inhibition Data for this compound

Inhibition Parameter Value Description
IC_50 [Data Not Available] The concentration of the compound required to inhibit 50% of the target enzyme's activity.
K_i [Data Not Available] The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Receptor Binding Assays and Ligand Displacement Studies

If this compound is predicted to interact with a cell surface or nuclear receptor, binding assays would be crucial. Radioligand binding assays, for instance, could be employed to measure the affinity of the compound for the receptor, yielding a dissociation constant (K_d). Ligand displacement studies would further clarify its binding site and competitive nature against known endogenous or exogenous ligands.

Protein-Protein Interaction Modulation by the Chemical Compound

A growing area of pharmacology is the modulation of protein-protein interactions (PPIs). Should this compound be identified as a PPI modulator, techniques such as surface plasmon resonance (SPR) or fluorescence polarization (FP) would be employed. These methods would provide quantitative data on how the compound affects the binding kinetics and affinity between two or more interacting proteins.

Cellular Mechanistic Investigations

To complement the biochemical data, it is essential to investigate the effects of this compound within a cellular context. This allows for the confirmation of its mechanism of action and the identification of downstream cellular events.

Pathway Analysis via Reporter Gene Assays

Reporter gene assays are a powerful tool to assess the modulation of specific signaling pathways in living cells. By linking the expression of a reporter gene (e.g., luciferase or β-galactosidase) to a specific transcriptional response element, one can quantify the up- or downregulation of a pathway in response to the compound.

Hypothetical Reporter Gene Assay Results for this compound

Signaling Pathway Cellular Response Reporter Gene Activity
[e.g., NF-κB] [Data Not Available] [Data Not Available]
[e.g., MAPK/ERK] [Data Not Available] [Data Not Available]

Quantitative Proteomics for Downstream Effectors

To obtain an unbiased and global view of the cellular proteins affected by this compound, quantitative proteomics techniques such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tags) would be utilized. These approaches would allow for the identification and quantification of changes in protein expression levels following compound treatment, thereby revealing the downstream effectors and providing a comprehensive understanding of its cellular impact.

Table of Mentioned Compounds

Compound Name
This compound

Analysis of Cellular Phenotypes Mediated by the Chemical Compound

There is no published data on the cellular phenotypes mediated by this compound.

Structural Biology Insights into Compound-Target Complexes

No structural biology studies have been reported for this compound in complex with any biological macromolecule.

X-ray Crystallography of Compound-Bound Macromolecules

There are no X-ray crystallography data available for this compound in a bound state.

Cryo-Electron Microscopy for Complex Characterization

There are no cryo-electron microscopy data available for this compound.

NMR Spectroscopy for Ligand-Protein Interaction Mapping

There are no NMR spectroscopy studies detailing the interaction of this compound with any protein.

Target Engagement and Selectivity Profiling of Chembrdg Bb 5378432

Direct Target Engagement Assays in Cellular Contexts

To ascertain whether a compound reaches and interacts with its intended target within the complex milieu of a living cell, direct target engagement assays are indispensable. These assays provide crucial evidence of a compound's ability to bind to its target protein under physiological conditions.

Cellular Thermal Shift Assays (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand with its target protein in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a compound to its protein target typically increases the protein's resistance to heat-induced denaturation.

In a hypothetical CETSA experiment with CHEMBRDG-BB 5378432, intact cells expressing the putative target would be treated with the compound. Following treatment, the cells are heated to various temperatures, leading to the denaturation and aggregation of proteins that are not stabilized by ligand binding. The remaining soluble protein fraction is then analyzed, often by techniques such as Western blotting or mass spectrometry, to determine the melting temperature (Tm) of the target protein in the presence and absence of the compound. A significant shift in the Tm to a higher temperature upon compound treatment would confirm direct target engagement.

Table 1: Illustrative Cellular Thermal Shift Assay (CETSA) Data for a Putative Target of this compound

TreatmentConcentration (µM)Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-52.5-
This compound154.2+1.7
This compound1057.8+5.3
This compound5059.1+6.6

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific CETSA data for this compound is publicly available.

Intact Cell Target Occupancy Studies

Complementary to CETSA, intact cell target occupancy studies aim to quantify the fraction of the target protein that is bound by a compound at a given concentration. These assays are crucial for establishing a relationship between the compound's concentration and the extent of target engagement in a cellular environment. Various techniques can be employed for this purpose, including the use of fluorescently labeled tracers or compounds in competition binding assays, or advanced imaging techniques like positron emission tomography (PET) in preclinical models.

For this compound, a hypothetical intact cell target occupancy study could involve a competitive binding assay. In this setup, cells would be incubated with a fluorescently labeled ligand known to bind to the target of interest, in the presence of increasing concentrations of this compound. The displacement of the fluorescent ligand by this compound would be measured, allowing for the determination of the compound's binding affinity (Ki) and the target occupancy at different concentrations.

Off-Target Profiling and Polypharmacology Assessment

Understanding a compound's interactions with unintended targets is as critical as confirming its engagement with the primary target. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive off-target profiling is a standard component of modern compound characterization.

Broad-Spectrum Kinase Profiling

Given that the kinome is a frequent target for small molecules, broad-spectrum kinase profiling is a standard step in assessing the selectivity of a compound. This is often performed using panels of hundreds of purified human kinases.

While no specific data exists for this compound, structurally related benzofuran-3(2H)-one derivatives have been investigated as inhibitors of specific kinases, such as Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). researchgate.net A hypothetical screening of this compound against a broad kinase panel could reveal its selectivity profile.

Table 2: Illustrative Broad-Spectrum Kinase Profiling Data for this compound at 10 µM

Kinase FamilyNumber of Kinases TestedKinases with >90% Inhibition
TK902
TKL431
STE470
CK1120
AGC631
CAMK733
CMGC610
Other810
Total 468 7

Note: This table presents hypothetical data to illustrate a potential outcome of a broad-spectrum kinase profiling study for this compound. The data is not based on actual experimental results.

GPCRome Screening and Receptor Panel Analysis

G-protein coupled receptors (GPCRs) represent another major class of drug targets. Screening a compound against a panel of GPCRs is essential to identify any unintended interactions that could lead to physiological effects. These screens are typically performed using cell-based functional assays that measure receptor activation or inhibition. To date, there is no public information available regarding the screening of this compound against a GPCR panel.

Enzyme Panel Screening for Specificity Assessment

Beyond kinases and GPCRs, a comprehensive specificity assessment involves screening against a diverse panel of other enzymes, such as proteases, phosphatases, and metabolic enzymes. For instance, some aurone (B1235358) derivatives, which share a structural resemblance to this compound, have been reported to inhibit enzymes like tyrosinase. juit.ac.injst.go.jp A broad enzyme panel screen would provide a more complete picture of the polypharmacology of this compound.

Table 3: Hypothetical Enzyme Panel Screening Results for this compound at 10 µM

Enzyme ClassNumber of Enzymes TestedEnzymes with >50% Inhibition
Proteases501
Phosphatases300
Dehydrogenases200
Oxidoreductases252
Other401
Total 165 4

Note: The data in this table is hypothetical and intended to be illustrative of potential findings from an enzyme panel screen, as no such data is currently available for this compound.

Proteomic and Transcriptomic Signatures of Selectivity

The specificity of a chemical compound's interaction with its intended molecular target, in contrast to unintended off-target interactions, can be comprehensively investigated through proteomic and transcriptomic analyses. These methodologies provide a broad view of the cellular responses to the compound, offering insights into its mechanism of action and potential selectivity. By quantifying changes in protein abundance and gene expression, researchers can construct a molecular signature that reflects the compound's engagement with its target and the downstream consequences of this interaction.

Quantitative Proteomic Analysis for Protein Abundance Changes

Quantitative proteomics serves as a powerful tool for elucidating the impact of a compound on the entire protein landscape of a cell or organism. Techniques such as isobaric tagging for relative and absolute quantification (iTRAQ) allow for the simultaneous identification and quantification of thousands of proteins, revealing subtle to significant changes in their abundance following compound treatment. nih.gov This approach can help to identify not only the direct targets of a compound but also the components of the protein complexes and signaling pathways that are affected.

For instance, a hypothetical quantitative proteomic study on this compound could involve treating a relevant cell line with the compound and a vehicle control. Subsequent cell lysis, protein digestion, and iTRAQ labeling would be followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The resulting data would highlight proteins with altered abundance in the presence of this compound. Proteins that show a significant and dose-dependent change in abundance would be considered part of the compound's proteomic signature. This could include the intended target, as well as other proteins whose expression levels are modulated as a downstream effect of target engagement.

A hypothetical dataset from such an experiment is presented below:

Protein IDGene NameFold Change (this compound vs. Control)p-value
P12345TGT1-2.50.001
Q67890DSRM11.80.045
A1B2C3PATH3-1.50.032
D4E5F6OFF91.20.350

In this illustrative table, TGT1 represents the intended target, showing a significant decrease in abundance. DSRM1 and PATH3 are other proteins whose levels are significantly altered, indicating they are part of the downstream signaling cascade or potential off-targets. OFF9 shows a minimal change with a high p-value, suggesting it is likely not affected by the compound.

RNA Sequencing for Transcriptional Fingerprinting

Complementary to proteomics, RNA sequencing (RNA-Seq) provides a comprehensive snapshot of the transcriptome, which is the complete set of RNA transcripts in a cell. By comparing the transcriptomes of cells treated with a compound to those of untreated cells, researchers can identify genes whose expression is either upregulated or downregulated. This "transcriptional fingerprint" can reveal the cellular pathways and biological processes that are modulated by the compound.

An RNA-Seq experiment investigating this compound would involve isolating total RNA from treated and control cells, followed by library preparation and high-throughput sequencing. The resulting sequence reads would be aligned to a reference genome and quantified to determine the expression level of each gene. Differentially expressed genes (DEGs) would then be identified based on statistical analysis.

The following table illustrates potential findings from such an analysis:

Gene SymbolLog2 Fold Change (this compound vs. Control)FDR (q-value)
TGT1-1.8< 0.001
SIG12.10.005
PATH3-1.20.012
RESP51.50.048
NONRESP0.10.890

Here, TGT1 is the gene encoding the target protein, and its downregulation at the transcript level is consistent with the proteomic data. SIG1, PATH3, and RESP5 represent other genes that are significantly affected by the compound, forming part of its transcriptional signature. NONRESP is a gene that does not show a significant change in expression.

Implications of Target Engagement for Biological Systems

The data gathered from proteomic and transcriptomic profiling have significant implications for understanding the role of a compound within a biological system. The observed changes in protein and gene expression levels provide a detailed map of the cellular response to target engagement. By analyzing the functions of the differentially expressed proteins and genes, it is possible to infer the biological pathways and processes that are modulated by the compound.

For this compound, if the intended target is a kinase, for example, the proteomic and transcriptomic data would be expected to show alterations in the phosphorylation state of downstream substrates and changes in the expression of genes regulated by the kinase's signaling pathway. These molecular changes can then be linked to observable cellular phenotypes, such as effects on cell proliferation, differentiation, or apoptosis.

The selectivity of the compound is also illuminated by these 'omics' approaches. A highly selective compound would ideally induce changes primarily related to the intended target's function. Conversely, a compound with numerous off-targets would likely produce a more complex and widespread pattern of changes in protein and gene expression, affecting multiple, unrelated pathways. This comprehensive view is crucial for predicting the compound's potential efficacy and for identifying potential mechanisms of action or toxicity. The integration of proteomic and transcriptomic data thus provides a robust framework for evaluating the biological consequences of target engagement by a chemical compound.

Preclinical Pharmacological Efficacy and Biological Impact

In Vivo Efficacy Studies in Animal Models of Disease

Assessment of Biomarkers and Pharmacodynamic Endpoints:In these studies, biomarkers are used to measure the effect of the compound on the disease process.nih.govPharmacodynamic endpoints help to determine the biologically effective dose and schedule of a new agent by analyzing its mechanism of action.nih.gov

Without specific data for “CHEMBRDG-BB 5378432,” the tables and detailed research findings requested cannot be generated.

No Publicly Available Research Data for this compound Limits In-Depth Analysis

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacological efficacy, biological impact, or comparative analysis data could be found for the chemical compound designated as "this compound." This prevents the creation of a detailed article based on the requested outline.

The lack of information suggests that "this compound" may be a highly specific and proprietary compound, potentially in a very early stage of development where research findings have not been published. It is also possible that this identifier is a catalog number from a commercial supplier that does not correspond to a substance with a significant body of published research.

Without accessible data on its functional outcome measures in disease progression models or any comparative analyses with established preclinical agents, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.

Further investigation would be contingent on the public release of research data or the provision of internal, proprietary documentation concerning the preclinical development of this compound. At present, the scientific community awaits any such disclosures to understand the potential therapeutic relevance of this compound.

No Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and public domain resources, no specific research pertaining to the chemical compound "this compound" could be identified. Consequently, the development of a detailed article focusing on its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) investigations, as per the requested outline, is not possible at this time.

The inquiry for information included targeted searches for:

Comprehensive SAR studies, including systematic modifications and substituent effects.

Conformational analysis and its influence on biological activity.

Ligand-based and structure-based pharmacophore modeling.

These searches did not yield any peer-reviewed articles, patents, or scholarly documents containing the necessary experimental data or computational modeling results for this compound. The requested data tables and detailed research findings could not be generated without foundational scientific literature.

It is possible that "this compound" is a catalogue identifier for a screening compound that has not been the subject of published research, or that studies involving this molecule are proprietary and not disclosed in the public domain. Without accessible data, any attempt to generate the specified article would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptor Selection and Calculation

No publicly available data exists detailing the selection and calculation of molecular descriptors for CHEMBRDG-BB 5378432 in the context of a QSAR study.

Model Development and Validation Strategies

There are no published QSAR models or associated validation strategies that specifically include this compound.

Advanced Computational Approaches in Characterizing the Chemical Compound

Molecular Docking and Ligand-Protein Interaction Prediction

There is no publicly available research detailing the use of molecular docking algorithms or specific scoring functions to predict the interaction of 6-bromo-1,3-benzothiazol-2-amine with any protein target. Furthermore, no virtual screening methodologies that have utilized the structure of this compound have been identified in the surveyed literature.

Docking Algorithms and Scoring Functions

No information is available on the specific docking algorithms or scoring functions that have been applied to 6-bromo-1,3-benzothiazol-2-amine.

Virtual Screening Methodologies Utilizing the Compound Structure

No published virtual screening campaigns featuring 6-bromo-1,3-benzothiazol-2-amine could be located.

Molecular Dynamics Simulations for Conformational Analysis

There are no accessible studies that have performed molecular dynamics simulations to analyze the conformational behavior of 6-bromo-1,3-benzothiazol-2-amine. Consequently, data on its ligand-binding dynamics and any induced fit mechanisms are unavailable.

Ligand-Binding Dynamics and Induced Fit Mechanisms

No data exists in the public literature regarding the binding dynamics or induced fit mechanisms of this compound.

Protein Conformational Changes upon Compound Binding

As no binding studies have been published, there is no information on the conformational changes that might occur in a protein upon the binding of 6-bromo-1,3-benzothiazol-2-amine.

Quantum Mechanical (QM) Calculations for Electronic Properties

No quantum mechanical calculations to determine the electronic properties of 6-bromo-1,3-benzothiazol-2-amine have been found in the public scientific literature.

No Publicly Available Research Data for CHEMBRDG-BB 5378432 Prevents Article Generation

Following a comprehensive search for the chemical compound "this compound," no scientific literature, datasets, or computational studies were found. This absence of publicly available information makes it impossible to generate the requested article on its advanced computational characterization.

The identifier "this compound" does not appear in established chemical databases or research publications accessible through public search engines. Consequently, there is no data to support the creation of content for the specified sections, including:

Machine Learning and AI in Compound Prioritization and Design

Generative Models for Novel Analog Design:No research exists on using generative models to design analogs of this compound.

The generation of a scientifically accurate and informative article as per the user's detailed outline is entirely contingent on the availability of research data. As no such data could be retrieved for this compound, the requested article cannot be written.

Future Research Directions and Broader Academic Implications

Unexplored Biological Systems and Target Classes

The benzothiophene (B83047) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net Derivatives have shown activities including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. researchgate.netnih.gov For CHEMBRDG-BB 5378432, with its specific substitution pattern, several biological systems and target classes remain largely unexplored.

Future research could focus on:

Kinase Inhibition: Benzothiophene derivatives have been investigated as kinase inhibitors, which are crucial in cancer signaling pathways. ontosight.ai The specific structural features of this compound may confer selectivity for particular kinases that have not yet been considered.

Neurodegenerative Diseases: Given the antidepressant potential of some benzothiophenes, exploring the effect of this compound on targets related to neurodegenerative diseases like Alzheimer's and Parkinson's could be a fruitful avenue. researchgate.net This could include enzymes such as cholinesterases or beta-secretase (BACE1). nih.govmdpi.com

Infectious Diseases: While general antimicrobial and antifungal properties are known for the class, nih.govresearchgate.net systematic screening of this compound against a broad panel of pathogenic bacteria, fungi, and viruses, including drug-resistant strains, could uncover novel antimicrobial activities. The potential for trypanocidal activity, as seen in the structurally related aurones, is also a viable research direction. scirp.orgresearchgate.net

Potential for Novel Therapeutic Applications Beyond Current Focus

The established biological activities of benzothiophene derivatives provide a strong foundation for exploring novel therapeutic applications for this compound.

Potential Therapeutic AreaRationale Based on Analogous Compounds
Oncology Benzothiophene derivatives have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comekb.eg
Anti-inflammatory Anti-inflammatory properties have been reported for this class of compounds. mdpi.com
Antidepressant Certain benzothiophene derivatives have been identified as potential antidepressants. researchgate.net
Antimicrobial The benzothiophene scaffold is a known pharmacophore with antibacterial and antifungal properties. nih.govresearchgate.net

Beyond these areas, the unique structure of this compound might allow for applications in fields such as:

Cardiovascular Diseases: Investigating the effects on targets involved in cardiovascular regulation could reveal new therapeutic possibilities.

Metabolic Disorders: The role of this compound in metabolic pathways could be explored, with potential applications in diabetes and obesity.

Methodological Advancements Facilitated by Research on the Chemical Compound

The study of this compound and its analogs can drive methodological advancements in several areas of chemical and biological research.

Synthetic Chemistry: The synthesis of benzothiophene derivatives often involves multi-step reactions. ontosight.ai Research into more efficient, one-pot, or environmentally benign synthetic routes, such as microwave-assisted synthesis or domino reaction protocols, can be spurred by the demand for a library of analogs for structure-activity relationship (SAR) studies. nih.govjetir.org Recent developments include electrooxidative C-H/C-H coupling and aryne reactions to create these scaffolds. rsc.orgnih.gov

High-Throughput Screening: The need to screen this compound and its derivatives against a wide range of biological targets will necessitate the development and refinement of high-throughput screening assays.

Computational Modeling: Molecular docking and dynamic simulations can be employed to predict the binding of this compound to various protein targets, guiding further experimental work and the design of more potent derivatives. mdpi.com

Challenges and Opportunities in Lead Optimization and Preclinical Development

While the benzothiophene scaffold holds great promise, the journey from a hit compound to a preclinical candidate is fraught with challenges. Research on this compound would likely encounter and help address these issues.

Challenges:

Off-target Effects: A significant hurdle in drug development is ensuring selectivity for the desired target to minimize side effects. For instance, in the optimization of a benzofuran-based anti-tuberculosis agent, inhibition of the hERG cardiac ion channel was a major liability. nih.gov

Metabolic Stability: The presence of certain functional groups, such as hydroxyl groups, can lead to rapid metabolism in the body (e.g., glucuronidation), reducing the compound's bioavailability and efficacy. nih.gov

Solubility and Bioavailability: Poor solubility can hinder a compound's absorption and distribution in the body. mdpi.com

Opportunities:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs can lead to the identification of more potent and selective compounds.

Prodrug Strategies: To overcome issues of metabolic instability or poor solubility, a prodrug approach could be employed, where the active compound is released at the target site.

Formulation Development: Advanced formulation techniques can be explored to improve the delivery and bioavailability of promising lead compounds.

Integration of Multi-Omics Data for Comprehensive Compound Characterization

A comprehensive understanding of the biological effects of this compound can be achieved through the integration of various "omics" data. This approach allows for a systems-level view of the compound's mechanism of action.

For example, a study on the biodesulfurization of benzothiophene by Gordonia terrae utilized comparative transcriptomics to identify the genes and enzymes involved in the metabolic pathway. plos.org A similar multi-omics approach for this compound could involve:

Transcriptomics: Analyzing changes in gene expression in cells treated with the compound to identify affected pathways.

Proteomics: Identifying changes in protein expression to understand the downstream effects of the compound's interaction with its target.

Metabolomics: Studying changes in the cellular metabolome to reveal alterations in metabolic pathways.

Integrating these datasets can help to elucidate the mechanism of action, identify potential off-target effects, and discover biomarkers for the compound's activity. nih.govescholarship.org

Collaborative Research Initiatives and Data Sharing for Advancing Understanding

The complexity of modern drug discovery and chemical biology research necessitates collaborative efforts. The advancement of our understanding of this compound and its chemical class would be significantly enhanced through:

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development.

International Consortia: Bringing together researchers from different countries and disciplines can foster innovation and accelerate progress. Many of the cited studies on benzothiophene and benzofuran (B130515) derivatives are the result of such collaborations. nih.govuq.edu.auacs.orgnih.gov

Open Data Platforms: Sharing raw data and research findings in publicly accessible databases can prevent duplication of effort and allow for meta-analyses that can reveal new insights.

By fostering a collaborative and open research environment, the scientific community can more effectively unlock the full potential of promising chemical entities like this compound.

Q & A

Q. How can researchers securely archive raw data for this compound to comply with FAIR principles?

  • Methodological Answer :
  • Storage Formats : Use non-proprietary formats (e.g., .csv for numerical data, .mnova for NMR).
  • Metadata Tagging : Include experimental conditions, instrument IDs, and software versions in README files.
  • Repository Selection : Choose discipline-specific platforms (e.g., Figshare for chemistry) with DOI assignment and access controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.